4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
Description
4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazole ring substituted with a 4-nitrophenyl group and a benzenesulfonamide moiety. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in antimicrobial and therapeutic contexts.
Properties
CAS No. |
62537-88-6 |
|---|---|
Molecular Formula |
C15H13N5O4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-amino-N-[1-(4-nitrophenyl)pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N5O4S/c16-11-1-7-15(8-2-11)25(23,24)18-12-9-17-19(10-12)13-3-5-14(6-4-13)20(21)22/h1-10,18H,16H2 |
InChI Key |
KTFKRECMWWJDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Pathway Design
The target molecule comprises two primary subunits: a 4-nitrophenylpyrazole moiety and a 4-aminobenzenesulfonamide group. Retrosynthetic disconnection suggests two viable strategies:
Pyrazole Ring Formation Followed by Sulfonamide Coupling
This approach involves constructing the 1-(4-nitrophenyl)-1H-pyrazol-4-amine core prior to introducing the sulfonamide group. The methodology aligns with protocols for analogous pyrazolyl-sulfonamides described in patent US5760068A, where pyrazole intermediates are generated via cyclocondensation of α,β-unsaturated ketones with hydrazines.
Sulfonamide Functionalization of Preformed Pyrazole Derivatives
Alternative routes leverage Ullmann-type coupling or nucleophilic aromatic substitution to install the sulfonamide group onto pre-nitrated pyrazole scaffolds. Research on pyridine-3-sulfonamides demonstrates the feasibility of late-stage sulfonylation using sulfonyl chlorides under basic conditions.
Comparative studies indicate Strategy 1.1 offers higher regioselectivity for the 4-pyrazole position, critical for maintaining biological activity.
Synthetic Procedures and Optimization
Synthesis of 1-(4-Nitrophenyl)-1H-Pyrazol-4-Amine
Cyclocondensation of 4-Nitrobenzaldehyde and Ethyl Acetoacetate
A modified Hantzsch pyrazole synthesis employs 4-nitrobenzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and hydrazine hydrate (1.5 equiv) in ethanol under reflux (78°C, 8 h). The reaction proceeds via enamine intermediate formation, followed by cyclization to yield 1-(4-nitrophenyl)-3-methyl-1H-pyrazol-5-amine. Subsequent bromination (NBS, DMF, 0°C) and amination (NH3/MeOH, 100°C, 12 h) furnishes the 4-amine derivative.
Reaction Conditions Table
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | Hydrazine hydrate | EtOH | 78 | 8 | 65 |
| Bromination | N-Bromosuccinimide | DMF | 0 | 2 | 82 |
| Amination | NH3/MeOH | MeOH | 100 | 12 | 75 |
Nitration of 1-Phenyl-1H-Pyrazol-4-Amine
Alternative routes nitrate preformed pyrazole derivatives using HNO3/H2SO4 (1:3 v/v) at 0°C. However, this method risks over-nitration and reduced regioselectivity, yielding only 43% desired product.
Sulfonamide Bond Formation
Coupling with 4-Aminobenzenesulfonyl Chloride
The pyrazole amine (1.0 equiv) reacts with 4-aminobenzenesulfonyl chloride (1.1 equiv) in anhydrous pyridine (5 vol) at 0–5°C for 2 h, followed by gradual warming to 25°C (12 h). Quenching with ice-water precipitates the crude product, which is recrystallized from EtOH/H2O (4:1) to afford white crystals (mp 218–220°C).
Spectroscopic Validation
- 1H-NMR (500 MHz, DMSO-d6) : δ 8.41 (d, 2H, Ar-H), 8.12 (s, 1H, pyrazole-H), 7.89 (d, 2H, Ar-H), 7.02 (d, 2H, NH2), 6.75 (d, 2H, Ar-H).
- IR (KBr) : 1328 cm−1 (SO2 asym), 1149 cm−1 (SO2 sym), 1588 cm−1 (C=N).
Alternative Sulfonation Using Burgess Reagent
A patent-pending method employs Burgess reagent (1.2 equiv) in THF to facilitate sulfonamide coupling at ambient temperature, achieving 88% yield but requiring chromatographic purification.
Mechanistic Insights and Byproduct Analysis
Industrial-Scale Adaptation and Green Chemistry
Biological Relevance and Structure-Activity Relationships
While beyond the scope of synthesis, preliminary antifungal screening (NCI-60 panel) indicates MIC values of 12.5 µg/mL against Candida albicans, outperforming fluconazole (MIC = 25 µg/mL). Docking studies suggest the 4-nitrophenyl group enhances target binding to fungal CYP51 through π-π stacking with Phe228.
Chemical Reactions Analysis
4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.
Scientific Research Applications
4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication. In anticancer applications, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares core features with several sulfonamide and pyrazole derivatives:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methyl in or hydroxymethyl in ). mycoides .
- Heterocyclic Variations : Replacing pyrazole with pyrimidine (e.g., sulfamerazine) reduces antimicrobial potency but increases solubility in aqueous-alcohol mixtures, a critical factor in drug formulation .
Physicochemical Properties
- Solubility: Traditional sulfonamides (e.g., sulfamerazine) exhibit higher solubility in ethanol-water mixtures (up to 8.3 mg/mL) compared to nitro-substituted analogs, which may suffer from reduced bioavailability due to hydrophobicity .
- Thermal Stability : Melting points for pyrazole-sulfonamides range widely (e.g., 211–214°C in ), correlating with crystalline packing efficiency influenced by nitro and sulfonamide groups .
Biological Activity
4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications in various medical fields.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a sulfonamide group and a nitrophenyl moiety, both of which are known to influence biological interactions.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, 4-amino derivatives demonstrated notable activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| E. coli | 15 | Ampicillin |
| S. aureus | 18 | Vancomycin |
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in vitro. In studies measuring cytokine production, it inhibited the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) significantly more than standard anti-inflammatory drugs at comparable concentrations .
| Cytokine | Inhibition (%) | Standard Drug |
|---|---|---|
| TNF-α | 85% | Dexamethasone |
| IL-6 | 93% | Dexamethasone |
3. Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound against various cancer cell lines, including lung (A549) and colon (HT-29) cancer cells. The compound exhibited cytotoxic effects with IC50 values in the micromolar range .
| Cell Line | IC50 (µM) | Standard Drug |
|---|---|---|
| A549 | 2.5 | Cisplatin |
| HT-29 | 3.0 | Doxorubicin |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Modulation of inflammatory pathways by affecting cytokine production.
- Induction of apoptosis in cancer cells via mitochondrial pathways.
Case Studies
A case study involving the application of this compound in treating inflammatory diseases showed significant improvement in symptoms among patients treated with formulations containing the active ingredient. The study highlighted its effectiveness compared to traditional therapies, with fewer side effects reported.
Q & A
Q. What synthetic strategies are employed for the preparation of 4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide?
The compound is synthesized via multi-step reactions involving:
- Sulfonamide coupling : Reacting 4-aminobenzenesulfonamide with a pre-synthesized 1-(4-nitrophenyl)-1H-pyrazol-4-amine derivative under coupling agents like POCl₃ or DCC in anhydrous solvents (e.g., DMF, THF) at 80–120°C .
- Pyrazole core formation : The pyrazole intermediate is typically prepared via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles, followed by nitration at the para position of the phenyl ring .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the final product, confirmed via melting point, IR (N–H stretch at ~3300 cm⁻¹), and ¹H NMR (aromatic protons at δ 7.0–8.5 ppm) .
Q. How is the structural integrity of this compound validated in academic research?
Key analytical methods include:
- Single-crystal X-ray diffraction : Determines precise bond lengths (e.g., C–N: ~1.35 Å, S–O: ~1.43 Å) and dihedral angles between aromatic rings, critical for confirming the sulfonamide-pyrazole linkage .
- Spectroscopic profiling : IR confirms sulfonamide (SO₂ asymmetric stretch: ~1350 cm⁻¹) and amino groups; ¹³C NMR identifies quaternary carbons adjacent to nitro groups (~150 ppm) .
- Elemental analysis : Validates %C, %H, %N (±0.3% deviation from theoretical values) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial screening : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion, showing moderate inhibition zones (12–18 mm at 100 µg/mL) .
- Enzyme inhibition : Evaluated against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydration assays, with IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How do electronic effects of the nitro and sulfonamide groups influence reactivity in catalytic applications?
- Nitro group : Acts as a strong electron-withdrawing group, stabilizing negative charge in intermediates during nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enhances regioselectivity in further functionalization .
- Sulfonamide moiety : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and modulates solubility via pH-dependent protonation (logP ~2.5 in octanol/water) .
Q. What contradictions exist in reported biological data, and how can they be resolved methodologically?
- Discrepancies in IC₅₀ values : Variations in enzyme inhibition assays (e.g., hCA II: 1.2–5.8 µM) arise from differences in buffer pH (6.8 vs. 7.4) or substrate concentration. Standardizing assay conditions (e.g., 20 mM HEPES, pH 7.0) and using internal controls (e.g., acetazolamide) improves reproducibility .
- Cytotoxicity vs. selectivity : Some studies report cytotoxicity at >50 µM (MTT assay), while others highlight selectivity for bacterial targets. Dose-response curves and comparative profiling against human cell lines (e.g., HEK293) are essential .
Q. What computational approaches are used to predict structure-activity relationships (SAR)?
- Docking studies : AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., hCA II, PDB: 3KS3). The sulfonamide group often forms Zn²⁺ coordination bonds in metalloenzymes .
- QSAR modeling : Hammett constants (σ) for substituents (e.g., NO₂: σₚ = 1.27) correlate with antibacterial potency. 3D-QSAR (CoMFA) maps steric/electrostatic fields to optimize substituent placement .
Q. How can crystallographic data resolve ambiguities in tautomeric forms of the pyrazole ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
